molecular formula C21H20F3NO2S B2702080 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797318-14-9

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2702080
CAS No.: 1797318-14-9
M. Wt: 407.45
InChI Key: ARBNSMQJUOYONA-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Amide Chemistry

The study of heterocyclic amines dates to the early 19th century, with foundational discoveries shaping modern organic chemistry. In 1818, Brugnatelli isolated pyridine from coal tar, marking one of the first identifications of a nitrogen-containing heterocycle. By 1857, Anderson synthesized pyrrole via bone distillation, revealing the structural diversity of five-membered heterocycles. These milestones laid the groundwork for understanding the reactivity and applications of heterocyclic systems.

The 20th century saw systematic classification efforts, notably the Hantzsch-Widman nomenclature, which standardized naming conventions for heterocycles based on ring size, heteroatom type, and saturation. For instance, pyrrolidine (saturated five-membered ring with one nitrogen) and furan (unsaturated five-membered ring with oxygen) became cornerstones of heterocyclic chemistry. The discovery of porphyrins—tetrapyrrolic macrocycles critical to hemoglobin and chlorophyll—further underscored the biological relevance of these systems.

A pivotal shift occurred with the integration of amide functionalities into heterocyclic frameworks. Amides, characterized by their resonance-stabilized carbonyl groups, offered enhanced stability and directional bonding capabilities. By the 1950s, synthetic routes to N-heterocyclic amides, such as nicotinamide (a derivative of niacin), demonstrated their utility in redox biochemistry. These advances positioned heterocyclic amides as versatile building blocks for pharmaceuticals and agrochemicals.

Table 1: Key Historical Milestones in Heterocyclic Amide Chemistry

Year Discovery/Advancement Significance
1818 Isolation of pyridine First nitrogen heterocycle identified
1857 Synthesis of pyrrole Expanded five-membered heterocycle repertoire
1930 Hantzsch-Widman nomenclature Standardized heterocycle classification
1952 Nicotinamide synthesis Linked heterocyclic amides to biochemical pathways

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO2S/c22-21(23,24)17-8-5-16(6-9-17)7-10-20(26)25(15-18-3-1-13-27-18)12-11-19-4-2-14-28-19/h1-6,8-9,13-14H,7,10-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBNSMQJUOYONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring furan and thiophene moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:
C16H15F3N2OC_{16}H_{15}F_{3}N_{2}O

Key Properties

PropertyValue
Molecular Weight317.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties due to its heterocyclic structure.

Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant anticancer properties. For instance, derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine displayed IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, indicating strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antiviral Potential

Research has indicated that certain furan-containing compounds exhibit antiviral activity. For example, compounds similar to this compound have been shown to inhibit viral replication at low micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other related compounds is essential:

Compound NameIC50 (µM) against MCF-7
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine0.48
N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide0.19
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide0.12

The data indicates that the compound exhibits competitive or superior biological activity compared to its analogs, making it a promising candidate for further development.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C19H16F3NO2S\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{N}\text{O}_{2}\text{S}, with a molecular weight of 379.4 g/mol. Its structure incorporates several key functional groups:

  • Furan moiety : Enhances reactivity and biological interactions.
  • Thiophene moiety : Contributes to electronic properties and potential pharmacological effects.
  • Trifluoromethyl group : Impacts lipophilicity and metabolic stability.

The arrangement of these groups suggests a diverse range of interactions with biological targets, warranting further investigation into its mechanisms of action.

Antiviral Properties

Preliminary studies indicate that N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide may exhibit significant antiviral activity. Potential mechanisms include:

  • Inhibition of viral replication : The compound may interfere with enzymes critical for viral life cycles.
  • Modulation of host cell pathways : It could alter cellular environments to hinder viral proliferation.

Anticancer Activity

Research has also highlighted the compound's potential in cancer treatment. The following mechanisms have been proposed:

  • Interaction with signaling pathways : The compound may affect pathways involved in cell growth and survival.
  • Induction of apoptosis : It may promote programmed cell death in cancer cells through specific molecular interactions.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table outlines notable analogs:

Compound NameStructural FeaturesUnique Aspects
N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamideLacks trifluoromethyl groupDifferent ring system
N-(furan-2-ylmethyl)-3-(5-(4-hydroxyphenyl)furan)propanamideHydroxy instead of trifluoromethylPotentially different reactivity
N-{[4-(furan-2-yl)thiophen]}propanamideSimilar thiophene but different substituentsLacks trifluoromethyl group

This comparison highlights distinct structural features that may confer unique biological properties to this compound.

Antiviral Activity Studies

Research has initiated investigations into the antiviral properties of this compound. For instance, studies have demonstrated its potential to inhibit specific viral replication pathways, suggesting its utility as a therapeutic agent against viral infections.

Anticancer Research

In anticancer studies, the compound has shown promise in modulating key signaling pathways associated with tumor progression. Initial findings indicate that it may enhance apoptosis in certain cancer cell lines, warranting further exploration into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations:

Compound Key Substituents Key Differences
Target Compound Furan, thiophene, 4-(trifluoromethyl)phenyl Unique combination of dual heterocycles and trifluoromethyl group.
3s, 3t, 3v, 3w () Trifluoromethoxy phenyl, methylthio, acrylamide Lack heterocycles; trifluoromethoxy (-OCF₃) instead of -CF₃.
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide () Pyridine, chloro-trifluoromethylphenyl Longer alkyl chain (pentanamide vs. propanamide); pyridine instead of furan/thiophene.
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide () Cyanophenoxy, hydroxy, methyl, cyano-trifluoromethylphenyl Oxygen-rich substituents (phenoxy, hydroxy) vs. heterocycles.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () Indole, fluoro-biphenyl Indole instead of furan/thiophene; biphenyl instead of trifluoromethylphenyl.

Physical and Spectroscopic Properties

  • Melting Points : Analogues with trifluoromethyl groups (e.g., 3s, 3t in ) exhibit higher melting points (150–200°C) due to enhanced crystallinity from -CF₃ . The target compound likely follows this trend.
  • NMR Data :
    • ¹H NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.3–7.2 ppm . The trifluoromethyl group deshields adjacent protons, shifting aromatic signals upfield.
    • ¹⁹F NMR : The -CF₃ group shows a singlet near δ -63 ppm, distinct from -OCF₃ (δ -58 to -57 ppm) in analogues like 3s .
  • HRMS : Molecular ion peaks for trifluoromethyl-containing compounds (e.g., 3s: m/z 469.0921 [M+H]⁺) align with the target compound’s expected mass (~500–550 Da) .

Pharmacological and Industrial Relevance

  • Heterocyclic Amides : Indole- and thiophene-containing amides () exhibit bioactivity in neurological and anti-inflammatory pathways, suggesting the target compound may share similar applications .
  • Patent Relevance : The trifluoromethyl group is prominent in patent literature () for pesticides and pharmaceuticals, highlighting its industrial value .

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